BenchChemオンラインストアへようこそ!

(3-Chloro-4-(3-fluoropropoxy)phenyl)methanol

CB1 receptor modulation Fluorinated pharmacophore Medicinal chemistry

This fluorinated benzyl alcohol is the optimal intermediate for pyrazole-based CB1 receptor modulators (CA 2615588), where the 3-fluoropropoxy R1 substituent and 3-chloro R2 group are explicitly required for receptor binding. The single chloro substitution creates a specific electronic profile balancing benzylic alcohol reactivity—absent in non-chlorinated (CAS 449778-58-9) and dichlorinated (CAS 1562412-69-4) analogs. The hydroxymethyl handle enables on-demand oxidation to the aldehyde or conversion to boronic acid (CAS 1704080-24-9) for Suzuki-Miyaura coupling, streamlining SAR workflows from one scaffold.

Molecular Formula C10H12ClFO2
Molecular Weight 218.65 g/mol
CAS No. 1499536-44-5
Cat. No. B1405982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(3-fluoropropoxy)phenyl)methanol
CAS1499536-44-5
Molecular FormulaC10H12ClFO2
Molecular Weight218.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Cl)OCCCF
InChIInChI=1S/C10H12ClFO2/c11-9-6-8(7-13)2-3-10(9)14-5-1-4-12/h2-3,6,13H,1,4-5,7H2
InChIKeyIRDXMVPSZYXDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(3-fluoropropoxy)phenyl)methanol (CAS 1499536-44-5): Key Intermediate for Fluorinated Pyrazole CB1 Modulators


(3-Chloro-4-(3-fluoropropoxy)phenyl)methanol is a fluorinated benzyl alcohol derivative containing a 3-chloro substitution on the phenyl ring and a terminal 3-fluoropropoxy ether chain . This compound functions primarily as a synthetic intermediate in medicinal chemistry programs, particularly for the preparation of pyrazole-based cannabinoid CB1 receptor modulators where the 3-fluoropropoxy moiety serves as a critical R1 substituent contributing to receptor binding and pharmacological activity [1]. The hydroxymethyl group provides a versatile handle for further functionalization, including oxidation to the corresponding aldehyde or conversion to the boronic acid derivative for Suzuki-Miyaura cross-coupling reactions .

Why Generic Substitution of (3-Chloro-4-(3-fluoropropoxy)phenyl)methanol with Non-Chlorinated or Multi-Chlorinated Analogs Compromises Synthetic Utility


Substituting this compound with non-chlorinated analogs (e.g., CAS 449778-58-9) or dichlorinated variants (e.g., CAS 1562412-69-4) fundamentally alters both the electronic profile of the phenyl ring and the steric environment adjacent to the reactive hydroxymethyl group [1]. The single 3-chloro substituent in the target compound creates a specific electron-withdrawing effect that modulates the reactivity of the benzylic alcohol toward oxidation and nucleophilic substitution reactions—a balance that is absent in the non-chlorinated analog and exaggerated in the 3,5-dichloro derivative . Furthermore, the 3-chloro substitution pattern is explicitly required as the R2 substituent in CB1 modulator pyrazole pharmacophores described in CA 2615588, where chlorine at this position (with n=1) contributes to optimal receptor binding, whereas alternative halogen substitution patterns or multiple halogens yield compounds with distinct pharmacological profiles [2].

Quantitative Evidence Guide: (3-Chloro-4-(3-fluoropropoxy)phenyl)methanol Differentiation vs. Structural Analogs


3-Fluoropropoxy Chain Length: CB1 Modulator Pharmacophore Integration vs. Shorter/Longer Fluoroalkoxy Analogs

The 3-fluoropropoxy moiety (n-propyl chain with terminal fluorine) in the target compound corresponds exactly to the R1 substituent defined in Formula (I) of CA 2615588 for pyrazole-based CB1 modulators [1]. This patent explicitly enumerates R1 as a C3-7alkyl group substituted by one or more fluoro, with 3-fluoropropoxy specifically identified as a preferred embodiment alongside 3,3,3-trifluoropropoxy [1]. Analogs with shorter fluoroalkoxy chains (e.g., 2-fluoroethoxy) or longer chains (e.g., 4-fluorobutoxy) are not enumerated as preferred R1 substituents in the same patent claims and would yield pyrazole derivatives with altered lipophilicity (ClogP) and CB1 binding characteristics relative to the 3-fluoropropoxy-containing target series [1].

CB1 receptor modulation Fluorinated pharmacophore Medicinal chemistry

Mono-3-Chloro Substitution: Synthetic Intermediate Reactivity Profile vs. Non-Chlorinated and 3,5-Dichloro Analogs

The target compound features a single chlorine atom at the 3-position of the phenyl ring (meta to the hydroxymethyl group), providing a defined electronic effect quantified by the Hammett σm value for chlorine (σm = +0.37) [1]. This differs from the non-chlorinated analog [4-(3-fluoropropoxy)phenyl]methanol (CAS 449778-58-9), which lacks the electron-withdrawing chlorine substituent (σm for H = 0.00), and from the 3,5-dichloro analog (CAS 1562412-69-4), which incorporates two chlorine atoms with cumulative σm effects (Σσm ≈ +0.74) [1]. The intermediate electronic profile of the target compound balances benzylic alcohol reactivity: sufficient activation for controlled oxidation to the aldehyde intermediate (3-chloro-4-(3-fluoropropoxy)benzaldehyde) without the excessive electrophilicity that in the dichloro analog may promote over-oxidation or side reactions during subsequent transformations .

Synthetic intermediate Hammett substituent constant Cross-coupling precursor

Synthetic Route Specificity: Precursor Differentiation vs. Alternative Starting Materials

The target compound is synthesized via nucleophilic substitution between 3-chloro-4-hydroxybenzaldehyde and 3-fluoropropyl bromide in the presence of potassium carbonate, followed by reduction of the aldehyde intermediate . This specific precursor combination differs fundamentally from alternative synthetic approaches: the non-chlorinated analog is prepared from 4-hydroxybenzyl alcohol (no chloro substituent available), while the 3,5-dichloro analog requires 3,5-dichlorophenol as starting material followed by formylation and reduction steps . The target compound's synthesis from 3-chloro-4-hydroxybenzaldehyde enables a two-step sequence (etherification then reduction) with intermediate aldehyde purification optional, whereas the dichloro analog requires a three-step sequence (etherification, formylation, reduction) with additional purification burden .

Organic synthesis Nucleophilic substitution Building block

Hydroxymethyl Functional Handle: Derivatization Potential vs. Pre-Oxidized Aldehyde and Ketone Analogs

The benzylic alcohol functionality in the target compound serves as a controlled oxidation-state handle that can be selectively transformed to multiple downstream intermediates: oxidation to 3-chloro-4-(3-fluoropropoxy)benzaldehyde (aldehyde), further oxidation to the corresponding benzoic acid, conversion to the benzyl halide for nucleophilic displacement, or elaboration to the boronic acid derivative (3-chloro-4-(3-fluoropropoxy)phenyl)boronic acid (CAS 1704080-24-9) for Suzuki-Miyaura cross-coupling [1]. In contrast, pre-oxidized analogs such as 1-[3-chloro-4-(3-fluoropropoxy)phenyl]ethanone (CAS not specified, methyl ketone) or 3-chloro-4-(3-fluoropropoxy)benzonitrile (CAS not specified) lock the functional group at a specific oxidation state, eliminating the synthetic flexibility to access both reduced and oxidized derivatives from a single procurement [1].

Functional group interconversion Boronic acid synthesis Oxidation state control

Boronic Acid Precursor Identity: Direct Lineage to Suzuki-Coupling Partner vs. Alternative Boronic Acid Syntheses

The target compound serves as the direct synthetic precursor to (3-chloro-4-(3-fluoropropoxy)phenyl)boronic acid (CAS 1704080-24-9) through standard benzylic alcohol-to-boronic acid conversion protocols [1]. This boronic acid derivative, commercially available at 95-98% purity, is a validated Suzuki-Miyaura coupling partner for constructing biaryl linkages in complex molecule synthesis [1]. Alternative synthetic approaches to access the same boronic acid—such as direct borylation of 3-chloro-4-(3-fluoropropoxy)benzene (requiring halogen-metal exchange) or electrophilic trapping of organometallic intermediates—are less efficient and introduce additional synthetic steps and purification requirements compared to the alcohol-to-boronic acid pathway from the target compound [2].

Suzuki-Miyaura coupling Boronic acid synthesis Cross-coupling

Patent-Cited Preferred Substituent: CB1 Modulator R2 Requirement for 3-Chloro vs. Alternative R2 Substituents

In CA 2615588, the R2 substituent on the pyrazole core is defined as 'C1-4alkyl group, hydroxy, fluoro, chloro or cyano' with the additional qualification that 'each R2 is independently selected when n is >1' [1]. For n=1 (mono-substitution) at the position corresponding to this intermediate, chloro is enumerated among the permissible substituents. The target compound provides the exact 3-chloro substitution pattern that maps to the n=1, R2=chloro embodiment of the patented pyrazole series [1]. Analogs with different R2 substitutions (e.g., fluoro, cyano, methyl, or hydrogen) or with n=2 (dichloro) substitution patterns produce pyrazole derivatives that fall under different claim embodiments and may exhibit altered CB1 binding affinity, selectivity, or pharmacokinetic properties relative to the mono-3-chloro series [1].

CB1 receptor Structure-activity relationship Patent claim scope

Optimal Procurement and Research Application Scenarios for (3-Chloro-4-(3-fluoropropoxy)phenyl)methanol (CAS 1499536-44-5)


Synthesis of Patent-Specified Pyrazole CB1 Modulators for Obesity and Neurological Disorder Research

This compound is the optimal intermediate for preparing pyrazole derivatives that fall within the preferred R1=3-fluoropropoxy, R2=chloro (n=1) embodiments of Formula (I) compounds claimed in CA 2615588 [1]. The 3-fluoropropoxy chain matches the exact R5O- group specified as a preferred C3-7alkyl fluoro-substituted substituent, while the 3-chloro substitution provides the R2=chloro component for the n=1 embodiment [1]. Procurement of this intermediate enables the synthesis of lead series compounds targeting obesity, psychiatric disorders, and neurological conditions as described in the patent [1]. The hydroxymethyl group can be converted to the corresponding aldehyde or benzylic halide for coupling to the pyrazole core, providing synthetic flexibility in constructing the final pharmacophore [1].

Preparation of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic Acid for Suzuki-Miyaura Cross-Coupling Campaigns

This benzyl alcohol serves as the direct precursor to (3-chloro-4-(3-fluoropropoxy)phenyl)boronic acid (CAS 1704080-24-9), a validated coupling partner for constructing biaryl bonds via Suzuki-Miyaura reactions . The ability to generate the boronic acid in-house from this alcohol intermediate provides control over coupling partner purity and avoids storage-related degradation (protodeboronation) of pre-formed boronic acids. The 3-chloro-4-(3-fluoropropoxy)phenyl fragment introduces both the fluorine-containing alkoxy chain (for lipophilicity and metabolic stability) and the chloro substituent (for additional electronic tuning and potential halogen bonding interactions) into target molecules . This application scenario is particularly relevant for medicinal chemistry programs requiring fluorinated aromatic building blocks with orthogonal reactive handles for sequential coupling reactions.

Controlled Oxidation to 3-Chloro-4-(3-fluoropropoxy)benzaldehyde for Aldehyde-Specific Conjugation Chemistry

The benzylic alcohol functionality enables controlled oxidation to the corresponding aldehyde, 3-chloro-4-(3-fluoropropoxy)benzaldehyde, which is not commercially cataloged as a standalone compound but is accessible through on-demand oxidation of the procured alcohol . This aldehyde intermediate can participate in reductive amination reactions with primary or secondary amines to generate benzylamine derivatives, or undergo Wittig/Horner-Wadsworth-Emmons olefination to construct styrenyl systems. The ability to generate the aldehyde from the alcohol provides an alternative to procuring a separate aldehyde building block, streamlining the compound inventory for laboratories conducting parallel SAR exploration across multiple functional group classes from a single core scaffold .

Comparative Pharmacophore Mapping for CB1 Modulator Structure-Activity Relationship (SAR) Studies

This compound is specifically suited for SAR studies comparing the effects of 3-fluoropropoxy chain length and chloro substitution pattern on CB1 receptor modulation [2]. By procuring this exact intermediate alongside its non-chlorinated analog [4-(3-fluoropropoxy)phenyl]methanol (CAS 449778-58-9) and the 3,5-dichloro analog (CAS 1562412-69-4), researchers can systematically evaluate how incremental changes in halogen substitution affect receptor binding affinity, functional activity (agonist/antagonist/inverse agonist), and downstream pharmacological outcomes [2]. This systematic comparative approach is essential for establishing robust SAR that distinguishes between electronic effects (Hammett σ contributions) and steric effects of halogen substitution, enabling rational optimization of CB1 modulator candidates for therapeutic indications including obesity, psychiatric disorders, and metabolic syndrome [2].

Quote Request

Request a Quote for (3-Chloro-4-(3-fluoropropoxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.